molecular formula C19H13Cl2NO B14128522 2,6-Dichlorophenyl N-phenylbenzenecarboximidate CAS No. 88750-60-1

2,6-Dichlorophenyl N-phenylbenzenecarboximidate

Cat. No.: B14128522
CAS No.: 88750-60-1
M. Wt: 342.2 g/mol
InChI Key: IWQQISFWYZUELT-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl N-phenylbenzenecarboximidate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenyl N-phenylbenzenecarboximidate typically involves the reaction of 2,6-dichlorophenylamine with benzenecarboximidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl N-phenylbenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichlorophenyl N-phenylbenzenecarboximidate is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenyl N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenyl N-phenylacetamide
  • 2,6-Dichlorophenyl N-phenylurea
  • 2,6-Dichlorophenyl N-phenylthiourea

Uniqueness

2,6-Dichlorophenyl N-phenylbenzenecarboximidate is unique due to its specific structure, which allows for selective reactivity and interaction with various reagents. This makes it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

88750-60-1

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.2 g/mol

IUPAC Name

(2,6-dichlorophenyl) N-phenylbenzenecarboximidate

InChI

InChI=1S/C19H13Cl2NO/c20-16-12-7-13-17(21)18(16)23-19(14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H

InChI Key

IWQQISFWYZUELT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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